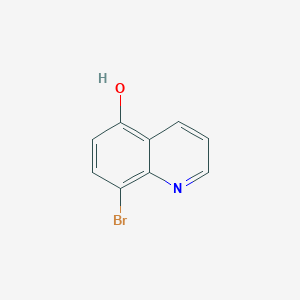

8-Bromoquinolin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromoquinolin-5-ol is a chemical compound that belongs to the class of quinoline derivatives. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-5-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, which affords this compound . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and stirring for a specific duration to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Bromoquinolin-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group in this compound can undergo oxidation to form quinone derivatives.

Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation. The reactions are usually carried out under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.

Major Products:

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Products include quinone derivatives.

Reduction Reactions: Products include reduced quinoline derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

8-Bromoquinolin-5-ol serves as a crucial building block for synthesizing various pharmacologically active compounds. Its derivatives have shown potential as therapeutic agents in treating several diseases:

- Antimicrobial Activity : It has demonstrated significant antibacterial properties against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

- Anticancer Potential : Research indicates that derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological effects of this compound stem from its interactions with various molecular targets, influencing multiple biochemical pathways:

- Antimicrobial Properties :

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm) Pseudomonas aeruginosa 22 24 Klebsiella pneumoniae 25 27

These results suggest that while the compound shows promise, it may not surpass the efficacy of established antibiotics in all cases .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with various metal ions. This property is valuable in creating novel materials with specific electronic and optical properties.

Materials Science

The compound is utilized in developing organic semiconductors and advanced materials due to its electronic properties. Its derivatives are also explored for use in organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound derivatives against multiple bacterial strains. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting modifications to the structure could lead to improved efficacy .

Case Study 2: Anticancer Research

Research conducted by Krishna et al. focused on synthesizing new derivatives of quinoline compounds, including this compound. The study reported that these derivatives showed promising results in inhibiting cancer cell lines, potentially paving the way for new anticancer therapies .

Mécanisme D'action

The mechanism of action of 8-Bromoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microbial cells. The compound may also induce oxidative stress in cells, leading to cell death . In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: A parent compound of 8-Bromoquinolin-5-ol, known for its antimicrobial and chelating properties.

5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced biological activity due to the presence of two bromine atoms.

8-Chloroquinolin-5-ol: A similar compound with a chlorine atom instead of bromine, exhibiting different chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 8-position enhances its ability to participate in various chemical reactions and increases its potency in biological assays compared to its unsubstituted counterpart .

Activité Biologique

8-Bromoquinolin-5-ol is a member of the quinoline family characterized by a bromine atom at the 8-position and a hydroxyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound contribute to its reactivity and biological properties, making it a subject of various scientific investigations.

- Molecular Formula : C₉H₆BrN₁O

- Molecular Weight : Approximately 215.06 g/mol

- Structure : The compound contains a quinoline ring with specific substituents that enhance its biological activity.

This compound's biological effects are thought to arise from its interaction with various molecular targets, similar to other compounds in the 8-hydroxyquinoline class. These interactions can influence multiple biochemical pathways, leading to diverse pharmacological effects:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae.

- Anticancer Potential : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has been studied for its efficacy against several bacterial strains. Notable findings include:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that while the compound shows promise, it may not surpass the efficacy of established antibiotics in all cases .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, derivatives have demonstrated activity against various cancer cell lines, with mechanisms involving:

- Induction of apoptosis

- Inhibition of proliferation through cell cycle modulation

A study reported that certain derivatives were effective in reducing tumor growth in vitro, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent investigation into the antimicrobial properties of this compound revealed significant activity against resistant strains. The study utilized agar diffusion methods to assess inhibition zones and found comparable results to standard antibiotics . -

Anticancer Evaluation :

In vitro assays demonstrated that specific derivatives of this compound could inhibit the growth of breast cancer cells. The compounds were shown to induce apoptosis through caspase activation pathways, marking them as potential candidates for further pharmacological development . -

Toll-like Receptor Activation :

Research has explored the role of quinoline derivatives in activating Toll-like receptors (TLRs), which are crucial for immune response modulation. Compounds similar to this compound have been identified as TLR agonists, enhancing cytokine production and immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular structure. The compound's ability to chelate metal ions may also play a role in its therapeutic applications, particularly in conditions involving metal overload .

Propriétés

IUPAC Name |

8-bromoquinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDUEAPSAXAQOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.